molecular formula C23H31N3O4 B2806463 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]acetamide CAS No. 1448072-34-1

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]acetamide

Cat. No.: B2806463
CAS No.: 1448072-34-1
M. Wt: 413.518
InChI Key: OERFULAASKRAMD-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an isoxazole ring with a benzo-oxazepine moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring and the benzo-oxazepine moiety, followed by their coupling through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the isoxazole and benzo-oxazepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving isoxazole and benzo-oxazepine derivatives.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]acetamide is unique due to its combination of an isoxazole ring and a benzo-oxazepine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-14(2)9-10-26-19-8-7-17(11-20(19)29-13-23(5,6)22(26)28)24-21(27)12-18-15(3)25-30-16(18)4/h7-8,11,14H,9-10,12-13H2,1-6H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERFULAASKRAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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